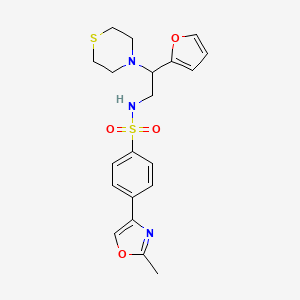

![molecular formula C15H14ClNO4S B2769678 4-Chloro-3-[(2,4-dimethylphenyl)sulfamoyl]benzoic acid CAS No. 701260-18-6](/img/structure/B2769678.png)

4-Chloro-3-[(2,4-dimethylphenyl)sulfamoyl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

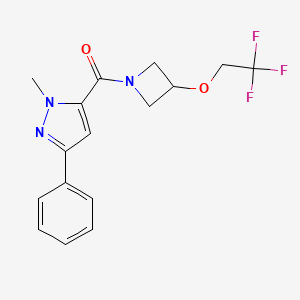

“4-Chloro-3-[(2,4-dimethylphenyl)sulfamoyl]benzoic acid” is a chemical compound with the molecular formula C15H14ClNO4S . It has a molecular weight of 339.79. This compound is also known by other synonyms such as “4′-Chloro-3′-sulfamoyl-2-benzophenone-2-carboxylic acid” and "2-[3-(Aminosulfonyl)-4-chlorobenzoyl]benzoic acid" .

Molecular Structure Analysis

The molecular structure of “4-Chloro-3-[(2,4-dimethylphenyl)sulfamoyl]benzoic acid” consists of a benzene ring substituted with a chloro group, a sulfamoyl group, and a benzoic acid group . The presence of these functional groups can significantly influence the compound’s reactivity and properties.Chemical Reactions Analysis

While specific chemical reactions involving “4-Chloro-3-[(2,4-dimethylphenyl)sulfamoyl]benzoic acid” are not available, benzylic compounds like this one can undergo various types of reactions. For instance, they can participate in free radical bromination, nucleophilic substitution, and oxidation .Scientific Research Applications

Advanced Oxidation Processes (AOPs) for Water Treatment Research has explored the use of advanced oxidation processes (AOPs) for degrading persistent organic pollutants in water. For instance, the degradation of 4-Chloro-3,5-dimethylphenol (PCMX), a compound structurally related to the subject chemical, has been studied using UV and UV/persulfate processes. These methods have proven effective in breaking down PCMX, highlighting the potential of AOPs in treating water contaminated with similar antimicrobial compounds. This study provides insights into kinetics, mechanisms, and toxicity evolution of the degradation process, which could be relevant for understanding how similar compounds might behave under AOPs (Wei Li et al., 2020).

Photoremovable Protecting Groups Another area of interest is the use of certain compounds as photoremovable protecting groups for phosphates and sulfonic acids. Compounds like 2,5-Dimethylphenacyl esters have demonstrated the ability to release the corresponding acids upon irradiation, offering a novel approach for controlled release in chemical synthesis and potentially in drug delivery systems. This showcases the innovative applications of specific chemical functionalities for manipulatable chemical synthesis processes (P. Klán et al., 2002).

Antibacterial Applications The synthesis and evaluation of various compounds for antibacterial activities present another significant area of research. Compounds derived from benzoic acid, for instance, have been synthesized and tested against a range of bacterial strains. Such studies underline the potential of chemically modified benzoic acids, including sulfamoyl-substituted derivatives, as candidates for developing new antibacterial agents. This highlights a potential pathway for the application of "4-Chloro-3-[(2,4-dimethylphenyl)sulfamoyl]benzoic acid" in antimicrobial research (Ishak Bildirici et al., 2007).

Environmental Remediation The removal of environmental pollutants is a critical area of research, with various compounds being investigated for their ability to adsorb and remove hazardous substances from water. Novel adsorption materials, functionalized with specific chemical groups, have shown high efficiency in removing pollutants like benzophenone-4 from water, demonstrating the utility of chemical modifications for environmental remediation purposes (Xia Zhou et al., 2018).

Safety And Hazards

properties

IUPAC Name |

4-chloro-3-[(2,4-dimethylphenyl)sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO4S/c1-9-3-6-13(10(2)7-9)17-22(20,21)14-8-11(15(18)19)4-5-12(14)16/h3-8,17H,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQABOWZIGHACEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-[(2,4-dimethylphenyl)sulfamoyl]benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(isoquinoline-1-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2769599.png)

![N-[[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2769600.png)

![7-phenyl-N-propyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2769604.png)

![2-(2-Fluorophenoxy)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2769606.png)

![(E)-methyl 5-(4-(dimethylamino)phenyl)-2-(furan-3-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2769611.png)

![tert-Butyl 2-[(pentan-3-ylidene)amino]acetate](/img/structure/B2769614.png)

![Methyl 4-[(1-morpholin-4-ylcyclobutyl)methylcarbamoyl]benzoate](/img/structure/B2769618.png)